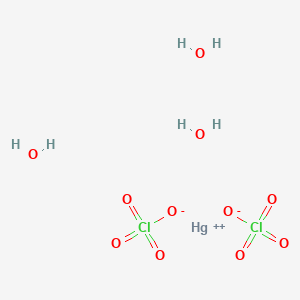
Mercury(II) perchlorate trihydrate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of mercury(II) complexes can vary depending on the ligands and the desired mercury(II) compound. For instance, tetraamminemercury(II) perchlorate can be precipitated from both liquid ammonia and aqueous ammonia solutions, indicating that the synthesis of mercury(II) perchlorate complexes may involve the use of ammonia or other coordinating solvents . Additionally, the synthesis of mercury(II) complexes with diazoles and triazoles suggests that the counter-ion present can significantly influence the behavior of inorganic mercury(II) during the synthesis process .
Molecular Structure Analysis
Mercury(II) compounds exhibit a variety of coordination geometries. For example, tetraamminemercury(II) perchlorate has a distorted tetrahedral coordination geometry in solid state, which changes upon heating to a linear N-Hg-N unit in diamminemercury(II) perchlorate . Similarly, the chloroperchloratotri(o-tolyl)phosphinemercury(II) dimer displays a trigonal bipyramidal coordination geometry with phosphorus and chlorine atoms . These studies indicate that mercury(II) perchlorate trihydrate could also exhibit a complex coordination geometry depending on its molecular environment.
Chemical Reactions Analysis
The reactivity of mercury(II) compounds with various ligands and counter-ions is influenced by the nature of these substituents. For instance, the interaction of mercury(II) with azoles is strongly dependent on the counter-ion present, which can lead to the formation of either adducts or mercurated species . This suggests that mercury(II) perchlorate trihydrate may also participate in a range of chemical reactions, forming different products based on the reaction conditions and the ligands involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of mercury(II) compounds are diverse and can be influenced by their molecular structure. For example, the crystal structure of tris(1,8-naphthyridine)(perchlorato)mercury(II) perchlorate shows an irregular seven-coordination of the mercury atom, which could affect its physical properties such as solubility and melting point . The study of dichloro-(1,3,5-trithian)mercury(II) reveals a distorted tetrahedral coordination, which could have implications for the compound's reactivity and stability .
Applications De Recherche Scientifique
Coulometric Applications
Mercury(II) perchlorate trihydrate has been used in coulometric generation of hydrogen ions by oxidation of mercury. The application of a mercury anode for quantitative generation of H(+) ions in sodium perchlorate in various solvents has been investigated, demonstrating its utility in titration of organic bases (Mihajlović, Joksimovic, & Mihajlovic, 2003).
Catalytic Synthesis
Mercury(II) perchlorate trihydrate has been used as a catalyst in the synthesis of 3-substituted oxindoles. An unprecedented mercury(II) perchlorate trihydrate catalyzed tandem Sakurai–Hosomi/(thio)ether formation reaction has been developed, enabling facile synthesis of versatile 3-(alkylthio)- or 3-alkoxy-3-allyloxindoles (Zhu et al., 2012).
Chemosensing Applications
The compound has been used in macrocyclic chemosensors for metal ion monitoring. A benzothiazolyl group bearing NO2S2-macrocycle showed mercury(II) selectivity (for perchlorate salt) as a dual-probe channel chemosensor, exhibiting significant responses to mercury(II) ions with different anions (Ju et al., 2016).
Optical Sensing and Pyrotechnics
In the field of pyrotechnics, mercury(II) perchlorate trihydrate has been used to study the optical initiation of light-sensitive energetic complexes. Its inclusion in pyrotechnic formulations demonstrates the ability of light emission to initiate explosions in energy-rich compositions (Gerasimov et al., 2015).
Coordination Chemistry Studies
Mercury(II) perchlorate trihydrate is utilized in studies of coordination chemistry in liquid and aqueous ammonia solutions. The crystalline tetraamminemercury(II) perchlorate, Hg(NH3)42, precipitates from these solutions, revealing insights into coordination geometries of mercury(II) in different environments (Nilsson et al., 2008).
Analytical Chemistry Applications
It has been incorporated into optical sensors for sensitive determination of mercury(II) ions in solutions, demonstrating high selectivity and significant absorbance signal change upon exposure to mercury(II) ions (Yari & Abdoli, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
mercury(2+);diperchlorate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Hg.3H2O/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);;3*1H2/q;;+2;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWPGPUWHLJIJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6HgO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703621 | |
| Record name | Mercury perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mercury(II) perchlorate trihydrate | |
CAS RN |
73491-34-6 | |
| Record name | Mercury perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury(II) perchlorate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)
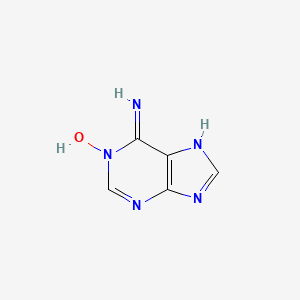


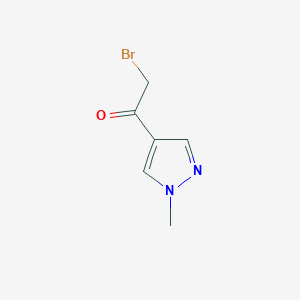

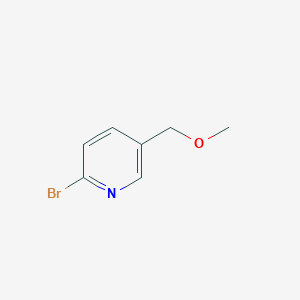

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate](/img/structure/B3029574.png)

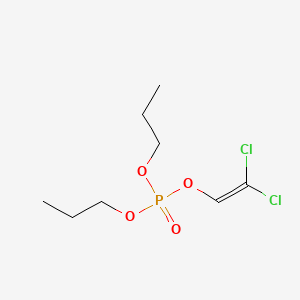
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3029577.png)
